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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing in vivo
experimental models to investigate the pharmacological properties of spirostans, with a
particular focus on the well-studied spirostanol glycoside, diosgenin. Spirostans have
garnered significant interest for their therapeutic potential in a range of disorders, including
cancer, metabolic syndrome, inflammation, and neurodegenerative diseases.[1][2] These
protocols are intended to serve as a comprehensive resource for researchers designing and
executing preclinical studies in this area.

Anti-Inflammatory Effects of Spirostans

Spirostanol glycosides have demonstrated notable anti-inflammatory properties in various
preclinical models. These effects are often mediated through the modulation of key
inflammatory signaling pathways.

Relevant In Vivo Models

» Lipopolysaccharide (LPS)-induced Inflammation: LPS, a component of the outer membrane
of Gram-negative bacteria, is a potent inducer of inflammation. Administration of LPS to
rodents elicits a systemic inflammatory response characterized by the production of pro-
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inflammatory cytokines. This model is useful for evaluating the acute anti-inflammatory
effects of spirostans.

o Carrageenan-induced Paw Edema: This is a widely used and reproducible model of acute
inflammation. Subplantar injection of carrageenan in the paw of a rodent induces a localized
inflammatory response, resulting in edema. The reduction in paw volume is a key parameter
for assessing anti-inflammatory activity.

o Collagen-induced Arthritis (CIA) in Mice: The CIA model is a well-established model for
rheumatoid arthritis. Immunization with type Il collagen induces an autoimmune response
leading to chronic inflammation and joint destruction, mimicking the pathology of human
rheumatoid arthritis.

Data Presentation: Anti-Inflammatory Studies

Spirostan/Deri . Dosing L
. Animal Model . Key Findings Reference

vative Regimen

Coculture of 3T3- Decreased
) ) L1 adipocytes Not Applicable production of

Diosgenin o [3]
and RAW (in vitro) TNF-a, MCP-1,
macrophages and NO.

Moderate
inhibition of NO

LPS-stimulated

Taccaviethamosi RAW 264.7 Not Applicable ) )
o production with [4]
des A-E macrophages (in vitro)
IC50 values from
and BV2 cells
37.0 to 60.7uM.
Dual inhibitors of
] ) Not Applicable 5-LOX and COX-
Timosaponins Rat model o ] [5][6]
(in vitro) 2 enzymes with

IC50 < 6.07 uM.

Experimental Protocol: Carrageenan-Induced Paw
Edema in Rats
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This protocol outlines the procedure for assessing the anti-inflammatory effect of a test
spirostan compound using the carrageenan-induced paw edema model.

Materials:

Male Wistar rats (180-200 g)

o Test spirostan compound (e.g., diosgenin)

o Carrageenan (1% w/v in sterile saline)

e Vehicle for test compound (e.g., 0.5% carboxymethyl cellulose)
e Plethysmometer

o Oral gavage needles

e Syringes and needles

Procedure:

» Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to
the experiment.

e Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

[¢]

Group 1 (Control): Vehicle only.

[e]

Group 2 (Carrageenan): Vehicle + Carrageenan.

[e]

Group 3 (Test Compound): Test spirostan compound (e.g., 50 mg/kg) + Carrageenan.

o

Group 4 (Standard Drug): Indomethacin (10 mg/kg) + Carrageenan.

o Compound Administration: Administer the vehicle, test compound, or standard drug orally via
gavage one hour before carrageenan injection.

 Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of
the right hind paw of each rat (except the control group).
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e Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer
at 0, 1, 2, 3, and 4 hours after carrageenan injection.

o Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared
to the carrageenan control group.

Signaling Pathway: Spirostan Modulation of NF-kB

// Nodes Spirostan [label="Spirostan\n(e.g., Diosgenin)", fillcolor="#FBBCO05",
fontcolor="#202124"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB
[label="IkBa", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-kB\n(p65/p50)",
fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_IkB [label="NF-kB-IkBa\n(Inactive Complex)",
fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse,
fillcolor="#FFFFFF", style=solid]; Prolnflammatory_Genes [label="Pro-inflammatory\nGene
Transcription\n(TNF-a, IL-6, COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Spirostan -> IKK [label="Inhibits", color="#EA4335"]; IKK -> IkB
[label="Phosphorylates &\nDegrades", color="#202124"]; IkB -> NFkB_IkB [style=invis]; NFkB -
> NFkB_IkB [style=invis]; NFkB_IkB -> NFkB [label="Releases", color="#34A853"]; NFkB ->
Nucleus [label="Translocates to", color="#4285F4"]; Nucleus -> Prolnflammatory_Genes
[label="Activates", color="#34A853"];

/I Invisible edges for alignment {rank=same; Spirostan; IKK;} {rank=same; IkB; NFkB;
NFkB_1kB;} {rank=same; Nucleus; Prolnflammatory Genes;} } Spirostan inhibition of the NF-
KB signaling pathway.

Anti-Cancer Effects of Spirostans

Diosgenin and other spirostans have demonstrated anti-tumor activity in various cancer
models, acting through the modulation of cell proliferation, apoptosis, and metastasis.[7][8]

Relevant In Vivo Models

o Xenograft Models: Human cancer cell lines (e.g., breast, prostate, colon) are subcutaneously
or orthotopically implanted into immunodeficient mice (e.g., nude or SCID mice).[9][10] This
is the most common model to test the efficacy of anti-cancer compounds. Tumor growth
inhibition is the primary endpoint.
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e Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the
same genetic background. These models are crucial for studying the interplay between the
tumor, the immune system, and the therapeutic agent.

o Genetically Engineered Mouse Models (GEMMSs): These models involve the genetic
modification of mice to spontaneously develop tumors that more accurately recapitulate
human cancer progression.[10]

Data Presentation: Anti-Cancer Studies

Spirostan/Deri . Dosing L
. Animal Model . Key Findings Reference

vative Regimen
MDA-MB-231
and MCF-7 Significantly

Diosgenin breast cancer Not specified inhibited tumor [11]
xenografts in growth.
nude mice

) S-180 mouse Inhibited tumor

L-valine - ) )

transplanted Not specified cell proliferation [12]

diosgenin ester o
tumor cells in vivo.

Experimental Protocol: Human Breast Cancer Xenograft
in Nude Mice

This protocol describes the evaluation of a test spirostan compound on the growth of human
breast cancer xenografts in immunodeficient mice.

Materials:

Female athymic nude mice (4-6 weeks old)

Human breast cancer cell line (e.g., MDA-MB-231)

Matrigel

Test spirostan compound
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e Vehicle
o Calipers
» Surgical tools for euthanasia
Procedure:
e Cell Culture: Culture MDA-MB-231 cells under standard conditions.
e Tumor Cell Implantation:
o Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

o Subcutaneously inject 5 x 10”6 cells in a volume of 0.1 mL into the right flank of each
mouse.

e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with
calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width~2) / 2.

e Grouping and Treatment: When tumors reach an average volume of 100-150 mms3,
randomize the mice into the following groups (n=8-10 per group):

o Group 1 (Control): Vehicle.

o Group 2 (Test Compound): Test spirostan compound (e.g., 25 mg/kg, administered via
oral gavage daily).

e Treatment and Monitoring: Administer the treatment for a specified period (e.g., 4 weeks).
Continue to monitor tumor volume and body weight.

o Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight
measurement and further analysis (e.g., histology, western blotting).

Signaling Pathway: Diosgenin's Multi-Targeted Anti-
Cancer Action
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// Nodes Diosgenin [label="Diosgenin", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K
[label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4",
fontcolor="#202124"]; NFkB [label="NF-kB", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3
[label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK",
fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation”,
shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis",
shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Diosgenin -> PI3K [label="Inhibits", color="#EA4335"]; Diosgenin -> Akt
[label="Inhibits", color="#EA4335"]; Diosgenin -> NFkB [label="Inhibits", color="#EA4335"];
Diosgenin -> STAT3 [label="Inhibits", color="#EA4335"]; Diosgenin -> MAPK
[label="Modulates", color="#4285F4"]; PI3K -> Akt; Akt -> NFkB; Akt -> Proliferation
[label="Promotes", color="#34A853"]; NFkB -> Proliferation [label="Promotes",
color="#34A853"]; NFkB -> Metastasis [label="Promotes", color="#34A853"]; STAT3 ->
Proliferation [label="Promotes", color="#34A853"]; MAPK -> Proliferation [label="Promotes",
color="#34A853"]; Diosgenin -> Apoptosis [label="Induces", color="#34A853"]; } Diosgenin's
modulation of key cancer signaling pathways.

Metabolic Regulatory Effects of Spirostans

Diosgenin has shown promise in ameliorating metabolic syndrome by improving insulin
sensitivity, regulating lipid metabolism, and reducing obesity.[3][13]

Relevant In Vivo Models

» High-Fat Diet (HFD)-Induced Obesity: Feeding rodents a high-fat diet for an extended period
induces obesity, insulin resistance, and dyslipidemia, closely mimicking the features of
human metabolic syndrome.[14][15]

o Genetically Obese and Diabetic Models:

o db/db Mice: These mice have a mutation in the leptin receptor gene, leading to
hyperphagia, obesity, and type 2 diabetes.[16]

o ob/ob Mice: These mice are deficient in leptin, resulting in a similar phenotype to db/db
mice.
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o Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to pancreatic 3-cells,
and its administration can induce type 1 or, with a combination of HFD, type 2 diabetes.[1][3]

Data Presentation: Metabolic Regulation Studies
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Spirostan/Deri ] Dosing o
. Animal Model . Key Findings Reference
vative Regimen
Improved weight,
) ) hepatic lipid
] ] High-fat diet-fed 100 or 200 ]
Diosgenin } accumulation, [14]
mice mg/kg )
and adipocyte
size.
Increased total
antioxidant
] ] High-fat diet-fed -~ capacity and
Diosgenin ) Not specified [15]
mice decreased
malondialdehyde
levels.
Improved retinal
) ) ] 5.0 mg/kg/day for  thickness and
Diosgenin db/db mice ) [16]
24 weeks ganglion cell
number.
Restored blood
) glucose, lipid
Streptozotocin- _
) ) ] ) ) 10 mg/kg/day for  profile, and
Diosgenin induced diabetic ] [3]
30 days pancreatic B-cell
rats
number to
normal.
) Significantly
Streptozotocin-
] ] ] ] ) 20 and 40 mg/kg  decreased
Diosgenin induced diabetic [1]
b.w. for 28 days glucose
rats .
concentration.
Significantly
Male C57 mice reduced blood
] ] ] 50 and 100
Diosgenin with STZ- glucose and [1]
. : mg/kg .
induced diabetes increased body
weight.
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Experimental Protocol: High-Fat Diet-Induced Obesity in
Mice
This protocol details the induction of obesity and subsequent treatment with a test spirostan

compound in mice.

Materials:

Male C57BL/6J mice (6-8 weeks old)

e Normal chow diet (NCD)

» High-fat diet (HFD; e.g., 60% kcal from fat)
e Test spirostan compound

» Vehicle

» Metabolic cages

e Glucose meter and strips

¢ Insulin assay kit

Procedure:

» Model Induction:

o Acclimatize mice for one week.

o Divide mice into two groups: one fed NCD and the other HFD.

o Maintain the diets for 8-12 weeks to induce obesity and insulin resistance in the HFD

group.

o Grouping and Treatment: After the induction period, divide the HFD-fed mice into two
subgroups (n=8-10 per group):
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o Group 1 (NCD): NCD + Vehicle.
o Group 2 (HFD): HFD + Vehicle.

o Group 3 (HFD + Test Compound): HFD + Test spirostan compound (e.g., 100 mg/kg,
daily oral gavage).

e Treatment and Monitoring:

o Administer the treatment for 6-8 weeks.

o Monitor body weight and food intake weekly.
e Metabolic Assessments:

o Glucose Tolerance Test (GTT): Perform a GTT at the end of the study. After an overnight
fast, administer a glucose bolus (2 g/kg) intraperitoneally and measure blood glucose at 0,
15, 30, 60, 90, and 120 minutes.

o Insulin Tolerance Test (ITT): Perform an ITT a few days after the GTT. After a 6-hour fast,
administer insulin (0.75 U/kg) intraperitoneally and measure blood glucose at 0, 15, 30,
45, and 60 minutes.

o Sample Collection: At the end of the study, euthanize the mice and collect blood for
measuring serum insulin, lipids, and inflammatory markers. Collect tissues (liver, adipose
tissue) for histological and molecular analysis.

Experimental Workflow: In Vivo Study of Metabolic
Effects

// Nodes Start [label="Start: Animal Acclimatization\n(e.g., C57BL/6J mice)",
fillcolor="#FFFFFF", style=solid]; Induction [label="Model Induction\n(e.g., High-Fat Diet for 8-
12 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Random
Grouping\n(NCD, HFD, HFD+Spirostan)", fillcolor="#F1F3F4", fontcolor="#202124"];
Treatment [label="Treatment Period\n(e.g., 6-8 weeks daily gavage)", fillcolor="#FBBC05",
fontcolor="#202124"]; Monitoring [label="In-life Monitoring\n(Body Weight, Food Intake)",
fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolic_Tests [label="Metabolic

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b1235563?utm_src=pdf-body
https://www.benchchem.com/product/b1235563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Phenotyping\n(GTT, ITT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint
[label="Endpoint: Euthanasia & Sample Collection\n(Blood, Liver, Adipose Tissue)",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Biochemical,
Histological, Molecular)”, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Induction; Induction -> Grouping; Grouping -> Treatment; Treatment ->
Monitoring [dir=both]; Treatment -> Metabolic_Tests; Metabolic_Tests -> Endpoint; Endpoint ->
Analysis; } Workflow for an in vivo study of metabolic effects.

General Considerations for In Vivo Studies

o Pharmacokinetics: Before conducting efficacy studies, it is advisable to perform
pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion
(ADME) profile of the spirostan compound. This information is crucial for selecting an
appropriate dose and administration route.

 Toxicity: Acute and chronic toxicity studies should be conducted to establish the safety profile
of the spirostan compound and to determine the maximum tolerated dose (MTD).

» Animal Welfare: All animal experiments should be conducted in accordance with institutional
and national guidelines for the care and use of laboratory animals.

 Statistical Analysis: Appropriate statistical methods should be used to analyze the data and
determine the significance of the observed effects.

These application notes and protocols provide a framework for investigating the
pharmacological properties of spirostans in vivo. Researchers should adapt and optimize
these protocols based on their specific research questions and the characteristics of the
spirostan compound under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b1235563?utm_src=pdf-body
https://www.benchchem.com/product/b1235563?utm_src=pdf-body
https://www.benchchem.com/product/b1235563?utm_src=pdf-body
https://www.benchchem.com/product/b1235563?utm_src=pdf-body
https://www.benchchem.com/product/b1235563?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek: Mechanisms of Actions and
Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

4. Spirostanol saponins from Tacca viethamensis and their anti-inflammatory activity -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae
rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a
combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nim.nih.gov]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. spandidos-publications.com [spandidos-publications.com]

9. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nim.nih.gov]

10. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and
Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]

11. Diosgenin targets Akt-mediated prosurvival signaling in human breast cancer cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

12. scielo.br [scielo.br]
13. caringsunshine.com [caringsunshine.com]

14. Diosgenin Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt
Signaling Pathway in Mice Fed a High-Fat Diet [jstage.jst.go.jp]

15. Diosgenin Modulates Oxidative Stress and Inflammation in High-Fat Diet-Induced
Obesity in Mice - PMC [pmc.ncbi.nim.nih.gov]

16. Diosgenin, a Natural Steroidal Sapogenin, Alleviates the Progression of Diabetic
Retinopathy in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In Vivo Experimental Models for Studying Spirostan
Pharmacology: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1235563#in-vivo-experimental-models-
for-studying-spirostan-pharmacology]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9168095/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9168095/
https://www.researchgate.net/publication/360937654_Diosgenin_An_Updated_Pharmacological_Review_and_Therapeutic_Perspectives
https://pmc.ncbi.nlm.nih.gov/articles/PMC4352177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4352177/
https://pubmed.ncbi.nlm.nih.gov/27287369/
https://pubmed.ncbi.nlm.nih.gov/27287369/
https://pubmed.ncbi.nlm.nih.gov/32707371/
https://pubmed.ncbi.nlm.nih.gov/32707371/
https://pubmed.ncbi.nlm.nih.gov/32707371/
https://www.researchgate.net/publication/342878403_Characterization_of_Spirostanol_Glycosides_and_Furostanol_Glycosides_from_Anemarrhenae_Rhizoma_as_Dual_Targeted_Inhibitors_of_5-lipoxygenase_and_Cyclooxygenase-2_by_Employing_a_Combination_of_Affinity
https://www.researchgate.net/figure/Role-of-diosgenin-in-NF-kB-and-STAT3-signaling-pathways-Diosgenin-abrogates-TNF-a_fig3_325267364
https://www.spandidos-publications.com/10.3892/ol.2020.12148
https://pmc.ncbi.nlm.nih.gov/articles/PMC2597219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11357454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11357454/
https://pubmed.ncbi.nlm.nih.gov/19384950/
https://pubmed.ncbi.nlm.nih.gov/19384950/
https://www.scielo.br/j/cta/a/TcC5sqvmdLs9tqbKLVxd7Fg/?format=pdf&lang=en
https://caringsunshine.com/relationships/relationship-metabolic-syndrome-and-diosgenin/
https://www.jstage.jst.go.jp/article/cpb/72/10/72_c24-00313/_html/-char/en
https://www.jstage.jst.go.jp/article/cpb/72/10/72_c24-00313/_html/-char/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC9147404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9147404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10026653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10026653/
https://www.benchchem.com/product/b1235563#in-vivo-experimental-models-for-studying-spirostan-pharmacology
https://www.benchchem.com/product/b1235563#in-vivo-experimental-models-for-studying-spirostan-pharmacology
https://www.benchchem.com/product/b1235563#in-vivo-experimental-models-for-studying-spirostan-pharmacology
https://www.benchchem.com/product/b1235563#in-vivo-experimental-models-for-studying-spirostan-pharmacology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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